2-bromoacetic acid

Catalog No.
S682004
CAS No.
57858-24-9
M.F
C2H3BrO2
M. Wt
139.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromoacetic acid

CAS Number

57858-24-9

Product Name

2-bromoacetic acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

139.94 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1

InChI Key

KDPAWGWELVVRCH-VQEHIDDOSA-N

SMILES

C(C(=O)O)Br

Synonyms

2-Bromoacetic Acid-13C; 2-Bromoethanoic Acid-13C;

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

C([13C](=O)O)Br

Isotope Labeling and Nuclear Magnetic Resonance (NMR)

Bromoacetic acid-1-13C is isotopically enriched with ¹³C at the first carbon position (the carbon bonded to the carboxylic acid group). This enrichment allows researchers to study the molecule using a technique called Nuclear Magnetic Resonance (NMR) .

In NMR spectroscopy, strong magnetic fields and radio waves are used to probe the environment of specific atoms within a molecule. ¹³C nuclei have different magnetic properties compared to its more abundant isotope, carbon-12 (¹²C). This difference allows scientists to distinguish the ¹³C-labeled carbon from other carbons in the molecule, providing detailed information about its chemical environment and interactions with other molecules.

Applications in Studying Metabolic Pathways

Bromoacetic acid-1-13C is particularly valuable in studying metabolic pathways. Researchers can introduce this molecule into a cell or organism and then use NMR to track its fate. By observing the ¹³C signal in different metabolites, scientists can gain insights into the various enzymatic steps involved in the breakdown or transformation of bromoacetic acid . This information can be crucial for understanding various biological processes and developing new drugs or therapeutic strategies.

Other Research Applications

Beyond its use in NMR studies, bromoacetic acid-1-13C can also be employed in other scientific research applications, such as:

  • Synthesis of isotopically labeled compounds: Bromoacetic acid-1-13C can be used as a starting material for the synthesis of other molecules containing the ¹³C label, enabling further studies using NMR or other techniques.
  • Investigating protein-ligand interactions: Bromoacetic acid-1-13C can be used as a probe molecule to study how proteins interact with other molecules, including potential drug candidates.

2-Bromoacetic acid, also known as bromoacetic acid, is a colorless crystalline solid with the chemical formula BrCH₂CO₂H. It is classified as a carboxylic acid and is recognized for its relatively strong alkylating properties. The compound is a member of the bromoacetic acid family, which includes various derivatives that are utilized extensively in organic synthesis, particularly in pharmaceutical chemistry and agrochemicals .

Bromoacetic acid-1-13C is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation or ingestion [].

  • Safety Data Sheet (SDS): Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with Bromoacetic acid-1-13C [, ].
Due to its functional groups:

  • Alkylation Reactions: As a strong alkylating agent, it can react with nucleophiles, leading to the formation of substituted compounds.
  • Neutralization: The acid can react with bases to produce salts and water. This reaction is exothermic and contributes to its utility in organic reactions .
  • Dehydrohalogenation: Under certain conditions, 2-bromoacetic acid can undergo elimination reactions to form alkenes.
  • Hydrolysis: In aqueous environments, it can hydrolyze to yield acetic acid and hydrogen bromide, particularly under acidic or basic conditions .

2-Bromoacetic acid exhibits notable biological activities:

  • Toxicological Effects: It has been documented to cause severe skin burns and respiratory irritation upon exposure. Its corrosive nature necessitates careful handling in laboratory and industrial settings .
  • Pharmacological Potential: Research suggests that derivatives of bromoacetic acid may possess anticancer properties, acting as potential chemotherapeutic agents by interfering with cellular processes .

The synthesis of 2-bromoacetic acid typically involves:

  • Bromination of Acetic Acid: This can be achieved through various methods, including:
    • Hell–Volhard–Zelinsky Reaction: A classic method where acetic acid is brominated using phosphorus tribromide or bromine in the presence of water.
    • Direct Bromination: Utilizing bromine or other brominating agents directly on acetic acid under controlled conditions .
  • Alternative Synthetic Routes: Other synthetic strategies may involve the use of intermediates or catalytic systems to enhance yield and selectivity .

2-Bromoacetic acid finds diverse applications across several fields:

  • Organic Synthesis: It serves as a key building block in the production of pharmaceuticals and agrochemicals.
  • Chemical Reagent: Used in the synthesis of various chemical compounds including amino acids and other functionalized molecules .
  • Biochemical Research: Employed in studies related to enzyme inhibition and protein modification due to its alkylating properties .

Research on interaction studies indicates that 2-bromoacetic acid can interact with various biological molecules:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes by modifying active sites through alkylation.
  • Protein Binding Studies: Investigations into its binding affinity with proteins reveal insights into its potential therapeutic applications and toxicological profiles .

Several compounds share structural similarities with 2-bromoacetic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Acetic AcidC₂H₄O₂Non-brominated, widely used as a solvent and preservative.
Chloroacetic AcidC₂H₃ClO₂Stronger alkylating agent than bromoacetic acid; used in herbicides.
Iodoacetic AcidC₂H₃IDO₂More reactive due to iodine; often used in biochemical research.
Fluoroacetic AcidC₂H₃F O₂Highly toxic; used in pest control but poses significant environmental risks.

Uniqueness of 2-Bromoacetic Acid

What distinguishes 2-bromoacetic acid from its counterparts is its balance between reactivity and stability, making it suitable for a variety of synthetic applications without the extreme toxicity associated with some halogenated acids. Its role as an alkylating agent allows for selective modifications in organic synthesis, providing versatility that is essential in pharmaceutical development.

Traditional Bromination Approaches

The classical synthesis of 2-bromoacetic acid primarily relies on the Hell-Volhard-Zelinsky halogenation reaction, which transforms alkyl carboxylic acids to their corresponding alpha-bromo derivatives. This specialized halogenation process involves the bromination of acetic acid using bromine in the presence of phosphorus tribromide as a catalyst. The reaction proceeds through a well-defined mechanism where phosphorus tribromide converts the carboxylic acid to an acyl bromide intermediate, which subsequently tautomerizes to an enol form that readily reacts with bromine at the alpha position.

The traditional Hell-Volhard-Zelinsky reaction requires stringent conditions, including temperatures exceeding 373 Kelvin and extended reaction times. The mechanism initiates with the addition of a catalytic amount of phosphorus tribromide, followed by one molar equivalent of bromine. The resulting alpha-bromo acyl bromide undergoes hydrolysis in neutral to slightly acidic aqueous solution, yielding the desired alpha-bromo carboxylic acid. Historical industrial implementations achieved yields of approximately 93.6 percent when starting from 300 grams of acetic acid, producing 655 grams of product against a theoretical yield of 700 grams.

Alternative traditional approaches include direct photochemical bromination of acetic acid in the presence of light, following the general reaction: acetic acid plus bromine yields 2-bromoacetic acid plus hydrogen bromide. Free radical bromination methodologies have also been explored, utilizing potassium bromide and hydrogen peroxide in acidic conditions to generate bromine in situ for subsequent reaction with acetic acid substrates.

Optimized Industrial Processes Using Chloroacetic Acid

Modern industrial production has shifted toward more efficient processes utilizing chloroacetic acid as the starting material rather than direct bromination of acetic acid. These optimized methodologies involve halogen exchange reactions where chloroacetic acid reacts with alkali metal or ammonium bromides in the presence of concentrated sulfuric acid to produce 2-bromoacetic acid or its esters.

The industrial process comprises two distinct reaction stages: bromination and esterification, which can be conducted in a single reaction vessel using a compact procedure. The primary methodology involves gradually adding concentrated sulfuric acid to an aqueous solution of chloroacetic acid and an alkali metal or ammonium bromide, maintaining the temperature between 40 and 70 degrees Celsius. The preferred stoichiometric ratios range from 1:1:1 to 1:1.5:1.5 for chloroacetic acid, bromine salt, and concentrated sulfuric acid, with typical industrial ratios of 1:1.3:1.1-1.3.

Process ParameterOptimal RangeIndustrial Standard
Temperature40-70°C50-60°C
Chloroacetic acid : Bromide : Sulfuric acid ratio1:1:1 to 1:1.5:1.51:1.3:1.1-1.3
Reaction time6 hoursVariable based on scale
Yield>90%85-95% typical

The process demonstrates significant advantages including commercial availability of raw materials at reasonable prices, comparatively short reaction periods, high yields, and the capability to produce either bromoacetic acid or its esters upon demand. The reaction can be completed by adding organic solvents that form azeotropes, such as tetrachloroethylene, benzene, toluene, or xylene, with tetrachloroethylene being the most preferred solvent for azeotropic removal of water.

Alternative Synthetic Routes and Catalyst Systems

Several alternative synthetic approaches have been developed to overcome limitations of traditional methods and provide more versatile production options. Polyphosphoric acid-mediated synthesis represents one such alternative, where acetic acid reacts with bromine in the presence of polyphosphoric acid at elevated temperatures. This method achieved yields of 67.6 percent for alpha-bromoacetic acid preparation, involving heating acetic acid with polyphosphoric acid at 80-100 degrees Celsius while adding bromine dropwise over one hour.

Advanced catalyst systems utilizing Lewis acids have been explored for halogenated ester preparation. These processes employ zinc halides, tin halides, zirconium halides, and aluminum halides as catalysts, with zinc halides showing particular effectiveness. The reaction typically uses catalytic amounts of 0.01 to 0.1 times the molar amount of Lewis acid based on the substrate, with optimal ranges of 0.02 to 0.05 times the molar amount.

Novel automated procedures have been developed for alpha-bromination of amino acid precursors, utilizing sodium bromide, sulfuric acid, and sodium nitrite in aqueous media. This methodology involves treating the substrate with 25 percent sulfuric acid and 20 percent sodium nitrite at 0 degrees Celsius, followed by stirring at room temperature for 6 hours and extraction with ethyl acetate. The automated approach provides consistent yields while reducing manual handling requirements in industrial settings.

Catalyst SystemTemperature RangePressure ConditionsTypical Yield
Polyphosphoric acid80-100°CAtmospheric67.6%
Zinc halides50-80°CUp to 10 bar85-90%
Automated bromination0-20°CAtmospheric80%
Lewis acid systems50-100°CUp to 250 bar75-85%

Yield Enhancement Strategies and Azeotropic Solvent Utilization

Industrial yield optimization strategies focus primarily on azeotropic distillation techniques and careful solvent selection to maximize product recovery and purity. Azeotropic solvent systems enable efficient water removal during the reaction process, driving the equilibrium toward product formation and facilitating subsequent purification steps.

The most effective azeotropic solvents include tetrachloroethylene, benzene, toluene, and xylene, with tetrachloroethylene demonstrating superior performance in industrial applications. These solvents form binary azeotropes with water, allowing continuous removal of reaction-generated water while maintaining optimal reaction temperatures. The azeotropic distillation process typically operates under reduced pressure conditions, ranging from 1 to 50 millibar, with optimal performance achieved at 10 to 30 millibar.

Enhanced reaction protocols incorporate simultaneous bromination and esterification processes, eliminating the need for isolation of intermediate products and reducing overall processing time. The integrated approach involves heating the reaction mixture while continuously removing water through azeotropic distillation, followed by alcohol addition for direct ester formation. This methodology achieves bromoacetic acid ester yields exceeding 90 percent with high purity profiles suitable for pharmaceutical applications.

Advanced pressure management strategies utilize elevated pressure conditions up to 250 bar to improve reaction kinetics and product selectivity. Optimal pressure ranges of 10 to 50 bar provide enhanced control over reaction parameters while maintaining industrial feasibility. The combination of controlled pressure conditions with Lewis acid catalysis and azeotropic solvent systems represents the current state-of-the-art for high-yield 2-bromoacetic acid production.

Temperature optimization studies indicate that maintaining reaction temperatures between 50 and 70 degrees Celsius provides the optimal balance between reaction rate and product selectivity. Higher temperatures risk thermal decomposition and side product formation, while lower temperatures result in incomplete conversion and extended reaction times. Precise temperature control, combined with efficient heat removal through azeotropic distillation, enables sustained high-yield operation in continuous industrial processes.

2-Bromoacetic acid serves as a critical intermediate in synthesizing pharmacologically active molecules. Its ability to alkylate nucleophilic sites, such as amines and thiols, facilitates the construction of carbon–heteroatom bonds essential to drug design. For instance, it participates in the synthesis of β-lactam antibiotics by enabling side-chain functionalization [1] [3]. The bromine atom’s leaving group propensity also makes it valuable in forming heterocycles, such as indoles and benzimidazoles, which are prevalent in antiviral and anticancer agents [3] [7].

In kinase inhibitor development, 2-bromoacetic acid derivatives modify cysteine residues selectively, enhancing target specificity. This approach underpins covalent inhibitor strategies, where the bromoacetyl group forms irreversible bonds with active-site thiols [6] [7]. Additionally, its esters, like methyl 2-bromoacetate, are employed to introduce acetylated motifs in prodrugs, improving bioavailability [2] [4].

Esterification and Functional Group Introduction

Esterification of 2-bromoacetic acid expands its reactivity profile. Methyl 2-bromoacetate (C~3~H~5~BrO~2~), synthesized via acid-catalyzed esterification with methanol, is a liquid alkylating agent with broad applicability [2] [4]. Its higher solubility in organic solvents compared to the parent acid facilitates nucleophilic substitutions under mild conditions.

EsterApplication
Methyl esterHistidine side-chain modification in protein engineering [2] [4]
Ethyl esterCoumarin synthesis via Pechmann condensation [4]
Benzyl esterProtecting group strategies in peptide synthesis [3] [7]

The ester’s bromine atom undergoes displacement with amines, alcohols, or thiols, introducing functional groups such as azides, ethers, and sulfides. For example, reaction with phenol derivatives yields aryloxyacetic acids, intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis [2] [4].

Catalytic Reactions and Transition Metal Interactions

2-Bromoacetic acid enhances transition metal-catalyzed reactions by modulating catalyst activity. In palladium-catalyzed cross-couplings, it acts as an additive to stabilize Pd(0) intermediates, improving yields in Suzuki–Miyaura reactions [5]. Notably, α-bromo sulfoxides derived from 2-bromoacetic acid undergo stereoretentive arylation with boronic acids, producing chiral sulfoxides with >90% enantiomeric excess [5].

Manganese complexes, such as [Mn(R,R-BPMCN)]²⁺, leverage 2-bromoacetic acid as a co-catalyst in oxidation reactions. The acid facilitates heterolytic O–O bond cleavage in Mn(III)–OOH intermediates, generating electrophilic Mn(V)–oxo bromoacetate species [6]. This intermediate abstracts hydrogen atoms from C(sp³)–H bonds, enabling hydroxylation with retention of configuration [6].

Remote C(sp³)–H Hydroxylation Mechanisms

The Mn(V)–oxo bromoacetate complex, stabilized by 2-bromoacetic acid, mediates undirected C(sp³)–H hydroxylation via an oxygen-rebound mechanism. Density functional theory (DFT) calculations reveal a two-step process:

  • Hydrogen Abstraction: The Mn(V)–oxo species abstracts a hydrogen atom, forming a substrate radical and Mn(IV)–OH [6].
  • Oxygen Rebound: The radical recombines with the hydroxyl group, yielding the alcohol product [6].

This mechanism mimics α-ketoglutarate-dependent nonheme iron oxygenases, with ¹⁸O-labeling studies confirming water as the oxygen source [6]. The system’s efficiency is evidenced by hydroxylation of tertiary C–H bonds in steroids and terpenes with >80% yield [6].

Key Mechanistic Insights:

  • Electrophilicity Enhancement: Bromoacetate’s electron-withdrawing effect increases the Mn(V)–oxo complex’s electrophilicity, accelerating H-atom transfer [6].
  • Solvent Effects: Anhydrous conditions minimize competitive hydrolysis, favoring catalytic turnover [6].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (80.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (19.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-1-13C

Dates

Modify: 2023-08-15

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